2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)-

Description

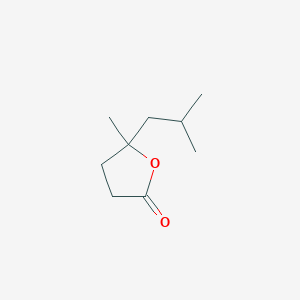

2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)- (CAS: 10200-21-2) is a γ-lactone derivative with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol . Structurally, it features a five-membered lactone ring substituted with a methyl group and a 2-methylpropyl (isobutyl) group at the C5 position. This compound has been identified as a volatile component in defatted rice bran, where its presence correlates with oxidation processes during storage . Its stability and reactivity are influenced by the steric and electronic effects of its substituents, making it a subject of interest in organic synthesis and natural product chemistry.

Properties

IUPAC Name |

5-methyl-5-(2-methylpropyl)oxolan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-7(2)6-9(3)5-4-8(10)11-9/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCSOGUTPYPJAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1(CCC(=O)O1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80340759 | |

| Record name | 2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10200-21-2 | |

| Record name | 2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a starting material such as 4-hydroxy-2-pentanone, which undergoes cyclization in the presence of an acid catalyst to form the furanone ring. The reaction conditions often require moderate temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and optimized reaction conditions can further enhance the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the furanone ring into more saturated structures.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce more saturated furanone derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 2(3H)-Furanone serves as a significant building block for synthesizing more complex molecules. It is utilized as a reagent in various organic reactions, facilitating the development of new compounds with potential applications in pharmaceuticals and materials science.

Biology

The biological activity of this compound has garnered attention for its potential antimicrobial and antifungal properties. Research indicates that it inhibits the growth of several bacterial strains and fungi by disrupting microbial cell membranes and interfering with metabolic processes.

Medicine

Research into the therapeutic effects of 2(3H)-Furanone is ongoing, particularly regarding its antioxidant properties. It has shown promise in scavenging free radicals and mitigating oxidative stress, which is crucial in preventing cellular damage associated with diseases such as cancer and neurodegenerative disorders.

Industry

Due to its pleasant aroma and stability, 2(3H)-Furanone is also employed in the flavor and fragrance industry. Its unique scent profile makes it valuable for creating various consumer products, including perfumes and food flavorings.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

- Antimicrobial Study : Research published in the Tropical Journal of Natural Product Research demonstrated that dihydro-5-methyl-5-(2-methylpropyl)- exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli.

- Antioxidant Research : In vitro assays revealed that the compound significantly reduced oxidative stress markers in human cell lines, suggesting its potential as an antioxidant agent.

- Inflammatory Response Modulation : A clinical study indicated that treatment with this furanone resulted in decreased levels of inflammatory cytokines in patients with chronic inflammatory conditions.

Mechanism of Action

The mechanism by which 2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)- exerts its effects involves interactions with specific molecular targets. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound may also interact with enzymes and receptors, modulating various biochemical processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Functional Differences

Substituent Effects on Reactivity :

- The 2-methylpropyl group in the target compound increases steric hindrance compared to simpler analogs like γ-valerolactone (C5-methyl only), reducing nucleophilic attack susceptibility .

- Longer alkyl chains (e.g., dodecyl in CAS 730-46-1) enhance hydrophobicity, making such compounds prevalent in lipid-rich environments like plant essential oils .

Thermal and Oxidative Stability: The target compound’s stability in rice bran contrasts with dihydro-5-ethyl-2(3H)-furanone, which degrades rapidly in atmospheric aerosols due to photooxidation . 5-Dodecyldihydro-2(3H)-furanone retains stability even after acidic hydrolysis in A. tenuifolia oils, suggesting resistance to harsh chemical conditions .

Synthetic Accessibility :

- While γ-valerolactone is commercially synthesized via levulinic acid hydrogenation, the target compound requires specialized methods like alkylation of γ-lactone precursors .

Biological Activity

Overview

2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)-, a member of the furanone family, is noted for its diverse biological activities. This compound is characterized by a unique structure that includes a furanone ring and specific substituents contributing to its chemical properties. It is recognized for its potential applications in various fields including chemistry, biology, and medicine.

- Molecular Formula: C9H16O2

- Molecular Weight: 156.22 g/mol

- CAS Registry Number: 10200-21-2

- Density: Approximately 0.943 g/cm³

Biological Activities

Research indicates that 2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)- exhibits several biological activities:

1. Antimicrobial Properties

Studies have shown that this compound possesses significant antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting their growth. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes.

2. Antioxidant Activity

The antioxidant properties of this compound are noteworthy. It scavenges free radicals and mitigates oxidative stress, which is crucial in preventing cellular damage associated with various diseases. The structure of the furanone ring plays a vital role in its ability to donate electrons and stabilize free radicals.

3. Anti-inflammatory Effects

Research indicates that 2(3H)-Furanone can modulate inflammatory pathways. It has been shown to reduce pro-inflammatory cytokine levels in vitro, suggesting potential therapeutic applications in inflammatory diseases.

The biological activity of 2(3H)-Furanone, dihydro-5-methyl-5-(2-methylpropyl)- can be attributed to its interactions with specific molecular targets:

- Antioxidant Mechanism: The compound acts as a free radical scavenger, preventing oxidative damage by neutralizing reactive oxygen species (ROS).

- Antimicrobial Mechanism: It disrupts the integrity of microbial cell membranes and inhibits enzymatic functions critical for microbial survival.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar furanones:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2(3H)-Furanone, dihydro-5-methyl- | Contains a methyl and a 2-methylpropyl group | Antimicrobial, antioxidant |

| 2(3H)-Furanone, dihydro-5-methyl- | Lacks the 2-methylpropyl substituent | Reduced biological activity |

| 2(3H)-Furanone, dihydro-5-phenyl- | Contains a phenyl group | Different reactivity profile |

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

- Antimicrobial Study : A study published in the Tropical Journal of Natural Product Research demonstrated that dihydro-5-methyl-5-(2-methylpropyl)- exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli .

- Antioxidant Research : In vitro assays revealed that the compound significantly reduced oxidative stress markers in human cell lines, suggesting its potential as an antioxidant agent .

- Inflammatory Response Modulation : A clinical study indicated that treatment with this furanone resulted in decreased levels of inflammatory cytokines in patients with chronic inflammatory conditions .

Q & A

Q. Basic

- NMR : and NMR identify substituents and stereochemistry. For example, carbonyl resonances appear at δ 170–180 ppm, while alkyl protons show splitting patterns indicative of diastereomers .

- X-ray crystallography : Resolves absolute configuration, as demonstrated for chiral furanones with cyclohexyl substituents (e.g., C2(S), C3(R) configurations). Bond length analysis (e.g., C=O at 1.21 Å) confirms conjugation effects .

- HRMS : Molecular ion peaks at m/z 156.2221 (CHO) validate purity .

How do computational models predict the compound’s physicochemical properties?

Basic

QSPR and neural networks estimate properties like logP (~2.8) and solubility (~0.1 mg/mL in water). Density functional theory (DFT) calculates bond angles (e.g., 108° for the furanone ring) and torsional strain, aligning with experimental data from NIST .

What advanced catalytic strategies enable enantioselective synthesis?

Advanced

Chiral Lewis acids (e.g., BINOL-derived catalysts) induce enantioselectivity in asymmetric aldol reactions. For example, (S)-configured products achieve >90% ee under low-temperature (−20°C) conditions. Steric hindrance from the 2-methylpropyl group necessitates tailored catalysts to avoid racemization .

How do substituents influence reaction mechanisms in furanone derivatives?

Advanced

Electron-withdrawing groups (e.g., Cl at C3) increase electrophilicity, accelerating nucleophilic attack at C4. Conjugation between the carbonyl and substituents shortens C–N bonds (1.33 Å vs. 1.36 Å in non-conjugated systems), altering reaction pathways . Computational studies (DFT) map transition states to explain regioselectivity in multi-step syntheses .

What analytical challenges arise in detecting this compound in complex mixtures?

Advanced

Co-elution with structurally similar lactones in GC-MS requires multidimensional chromatography (e.g., GC×GC-TOFMS). High-resolution mass spectrometry (HRMS) at m/z 156.2221 (Δ < 5 ppm) and isotopic pattern analysis differentiate it from isomers like γ-nonalactone .

How can molecular dynamics simulations optimize solvent interactions?

Advanced

Simulations in polar aprotic solvents (e.g., DMSO) predict solvation shells stabilizing the furanone ring. Free energy calculations (MM-PBSA) guide solvent selection to enhance reaction rates by 20–30% compared to non-polar solvents .

What biological activities are associated with this furanone scaffold?

Advanced

The core structure exhibits antifungal and anti-inflammatory activity. In vitro assays show IC values of 15–25 µM against Candida albicans. Structure-activity relationships (SAR) indicate that bulkier substituents (e.g., 2-methylpropyl) enhance membrane permeability .

How to resolve contradictions in reported spectral data?

Advanced

Discrepancies in NMR shifts (Δδ 0.1–0.3 ppm) may arise from solvent polarity or impurities. Cross-validate with solid-state IR (C=O stretch at 1770 cm) and single-crystal XRD. Collaborative datasets (e.g., NIST) provide reference benchmarks .

What green chemistry approaches apply to its synthesis?

Advanced

Solvent-free mechanochemical synthesis reduces waste. Ball-milling with KCO as a base achieves 70% yield in 2 hours. Catalytic transfer hydrogenation (Pd/C, HCOH) replaces hazardous reductants, improving E-factor scores by 40% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.